molecular formula C12H11NO3 B175953 8-Methoxy-2-methylquinoline-5-carboxylic acid CAS No. 199872-12-3

8-Methoxy-2-methylquinoline-5-carboxylic acid

Cat. No. B175953
M. Wt: 217.22 g/mol
InChI Key: PZHNHWCXHIOKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-2-methylquinoline-5-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 8-MQCA and is a derivative of quinoline. It has a molecular formula of C12H11NO3 and a molecular weight of 217.22 g/mol.

Mechanism Of Action

The mechanism of action of 8-MQCA is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Studies have shown that 8-MQCA has a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 8-MQCA in lab experiments is that it has been shown to have relatively low toxicity in animal models. This makes it a potentially safer alternative to other compounds that may have toxic side effects. However, one limitation of using 8-MQCA is that it can be difficult to synthesize and may not be readily available in large quantities.

Future Directions

There are several potential future directions for research on 8-MQCA. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a treatment for cancer, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of 8-MQCA and to identify any potential side effects or limitations of its use.

Scientific Research Applications

8-MQCA has been the subject of numerous scientific studies due to its potential applications in various fields. In the medical field, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

199872-12-3

Product Name

8-Methoxy-2-methylquinoline-5-carboxylic acid

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

8-methoxy-2-methylquinoline-5-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-7-3-4-8-9(12(14)15)5-6-10(16-2)11(8)13-7/h3-6H,1-2H3,(H,14,15)

InChI Key

PZHNHWCXHIOKLE-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC(=C2C=C1)C(=O)O)OC

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)C(=O)O)OC

synonyms

5-Quinolinecarboxylicacid,8-methoxy-2-methyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixtures of 5-bromo-8-methoxy-2-methylquinoline (2.0 g), triethylamine (11 ml), triphenylphosphine (0.79 g), and bis(tripbenylphosphine)palladium (II) chloride (1.56 g) in tetrahydrofuran (200 ml) and water (90 ml) was stirred in a pressurised reaction vessel and charged with carbon monoxide to a pressure of 160 psi. The vessel was heated to 80° C. and stirred for 72 hours. The reaction was allowed to cool and depressurised. The mixture was filtered ant the organic solvent was removed in vacuo. The aqueous residue was basified with 1M sodium hydroxide and washed with ethyl acetate (300ml). The aqueous solution was acidified to pH 5 with glacial acetic acid and extracted with ethyl acetate (2×400 ml). The organic extracts were combined, dried over magnesium sulphate, filtered and the filtrate evaporated in vacuo to yield the title product (1.0 g) as an off-white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
1.56 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.